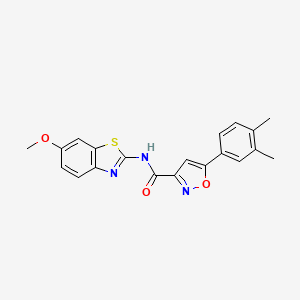![molecular formula C19H22N2O B14984389 2-[1-(3,4-dimethylphenoxy)ethyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B14984389.png)
2-[1-(3,4-dimethylphenoxy)ethyl]-5,6-dimethyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(3,4-DIMETHYLPHENOXY)ETHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,4-DIMETHYLPHENOXY)ETHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylphenol and 5,6-dimethylbenzimidazole.
Etherification: The 3,4-dimethylphenol undergoes etherification with an appropriate alkylating agent to form 3,4-dimethylphenoxyethyl derivative.
Cyclization: The 3,4-dimethylphenoxyethyl derivative is then subjected to cyclization with 5,6-dimethylbenzimidazole under acidic or basic conditions to form the desired benzodiazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,4-DIMETHYLPHENOXY)ETHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of electron-donating groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Electrophiles such as halogens, nitrating agents; typically carried out in the presence of a catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-[1-(3,4-DIMETHYLPHENOXY)ETHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[1-(3,4-DIMETHYLPHENOXY)ETHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors on cell surfaces, leading to modulation of signal transduction pathways.
DNA Interaction: Intercalating into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
2-[1-(3,4-DIMETHYLPHENOXY)ETHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE can be compared with other similar compounds, such as:
Ethyl 2-(3,4-dimethylphenoxy)-2-methylpropanoate: Similar in structure but differs in the functional groups attached to the benzene ring.
Tertiary N-(2-(2,6-dimethylphenoxy)ethyl)-N-haloalkylamines: Similar in the phenoxyethyl moiety but differs in the presence of haloalkylamines.
1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}piperidine: Similar in the phenoxyethyl moiety but differs in the presence of piperidine ring.
The uniqueness of 2-[1-(3,4-DIMETHYLPHENOXY)ETHYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE lies in its specific substitution pattern and the presence of both phenoxy and benzodiazole moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22N2O |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-[1-(3,4-dimethylphenoxy)ethyl]-5,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C19H22N2O/c1-11-6-7-16(8-12(11)2)22-15(5)19-20-17-9-13(3)14(4)10-18(17)21-19/h6-10,15H,1-5H3,(H,20,21) |
InChI Key |
VTWBRXOLXZNBAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C2=NC3=C(N2)C=C(C(=C3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluoro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B14984311.png)
![2-[4-(Methylsulfanyl)phenyl]-N-[4-(morpholine-4-carbonyl)phenyl]imidazo[1,2-A]pyrazin-3-amine](/img/structure/B14984320.png)
![2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B14984326.png)
![Butyl {[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B14984332.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3,4-dimethylphenoxy)propanamide](/img/structure/B14984340.png)
![N-(3-chloro-4-methoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984347.png)

![Methyl 3-[({1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate](/img/structure/B14984364.png)
![5-(3-fluoro-4-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B14984365.png)
![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B14984371.png)
![N-[3-(acetylamino)phenyl]-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984381.png)
![4-chloro-N-[7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide](/img/structure/B14984386.png)
![8-(4-bromophenyl)-10-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B14984387.png)
![5-(4-methylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B14984412.png)
